5-Chloro-6-isopropoxypyridine-3-boronic acid
Overview
Description
5-Chloro-6-isopropoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H11BClNO3 and its molecular weight is 215.44 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-Chloro-6-isopropoxypyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property is particularly useful in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming a reversible covalent bond . Additionally, this compound can interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by mimicking the transition state of their substrates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism . For instance, in cancer cells, this compound has been shown to inhibit proteasome activity, resulting in the accumulation of misfolded proteins and subsequent cell death . Moreover, this compound can modulate the activity of kinases, affecting cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of serine proteases by forming a reversible covalent bond with the active site serine residue . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can bind to the active sites of kinases and phosphatases, mimicking the transition state of their substrates and inhibiting their activity . These interactions lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting proteasome activity and altering gene expression . Its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as kinases and phosphatases . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, the inhibition of proteasome activity by this compound can result in the accumulation of ubiquitinated proteins, affecting protein turnover and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling molecules .
Properties
IUPAC Name |
(5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBGVPFZYGJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675116 | |
Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-69-4 | |
Record name | B-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.